Sodium bitartrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine production. During the fermentation process, tartaric acid reacts with sodium ions present in the wine, forming this compound. This compound precipitates out of the solution and can be collected and purified for various uses .
Chemical Reactions Analysis
Types of Reactions: Sodium bitartrate undergoes several types of chemical reactions, including:
Neutralization: Reacts with bases to form sodium tartrate and water.
Decomposition: Upon heating, it decomposes to produce carbon dioxide, water, and sodium carbonate.
Precipitation: Forms precipitates with certain metal ions, such as ammonium.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium hydroxide.
Heat: Decomposition occurs at elevated temperatures.
Metal Ions: Ammonium ions for precipitation reactions.
Major Products:
Sodium Tartrate: Formed through neutralization with bases.
Sodium Carbonate: Produced during thermal decomposition.
Ammonium Tartrate: Formed in precipitation reactions with ammonium ions.
Scientific Research Applications
Sodium bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical tests and as a buffering agent in chemical reactions.
Biology: Employed in the preparation of biological buffers and in enzyme assays.
Medicine: Utilized in pharmaceutical formulations as an excipient and in diagnostic tests.
Industry: Acts as an acidity regulator in food products and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which sodium bitartrate exerts its effects is primarily through its ability to regulate pH. In biological systems, it can act as a buffer, maintaining the pH within a narrow range, which is crucial for enzyme activity and metabolic processes. In chemical reactions, it helps to stabilize the pH, ensuring optimal conditions for the reaction to proceed .
Comparison with Similar Compounds
Sodium bitartrate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Sodium Tartrate: The disodium salt of tartaric acid, used in similar applications but with different buffering capacities.
Potassium Bitartrate:
Calcium Tartrate: Used in the food industry and as a calcium supplement.
This compound stands out due to its specific use as an acidity regulator and its role in analytical chemistry.
Properties
IUPAC Name |
sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAEMMYHLFEFN-ZVGUSBNCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883423, DTXSID901341208 | |
Record name | Sodium hydrogen tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate (+/-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901341208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent colourless crystals, White solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | MONOSODIUM TARTRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium bitartrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17512 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
526-94-3, 60131-40-0 | |
Record name | Sodium bitartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060131400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium hydrogen tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate (+/-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901341208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E63I9H07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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